
2-iodo-N-(3-methylphenyl)benzamide
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Overview
Description
2-iodo-N-(3-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H12INO and its molecular weight is 337.15 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-iodo-N-(3-methylphenyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves iodination of benzamide precursors followed by coupling with 3-methylaniline. Key steps include:
- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .
- Amide Coupling : Activation of the carboxyl group via DCC/DMAP-mediated coupling or using HATU as a coupling agent in DMF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at 299 K reveals non-planar geometry, with dihedral angles between aromatic rings ranging from 70.6° to 74.2° .
- Software : SHELXL (for refinement) and WinGX (for data processing) are standard tools. SHELXL’s robust algorithms handle hydrogen bonding networks (e.g., N–H⋯O interactions) and disorder modeling .
- Data Interpretation : R-factor < 0.05 and wR-factor < 0.13 indicate high precision. Asymmetric units form chains via hydrogen bonds, influencing packing behavior .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
- The iodine atom’s electrophilicity (LUMO localization) makes it susceptible to SNAr reactions with amines or thiols .
- Mulliken charge analysis reveals partial positive charge on iodine (+0.32 e), favoring nucleophilic attack .
Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of benzamide derivatives?
- Comparative Analysis :
- Iodo vs. Chloro Analogs : 2-Iodo derivatives show enhanced lipophilicity (logP +0.8 vs. chloro), improving membrane permeability in cellular assays .
- Thiadiazole Hybrids : Hybrids like 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibit dual activity (anticancer IC₅₀ = 12 µM; anti-inflammatory COX-2 inhibition = 78%) due to thiadiazole’s electron-deficient core .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Case Study :
- NMR Discrepancy : Aromatic proton signals in DMSO-d₆ suggest planar geometry, conflicting with XRD’s twisted conformation.
- Resolution : Solvent-induced conformational changes (DMSO stabilizes planar forms via H-bonding). XRD in apolar solvents (e.g., toluene) confirms non-planarity .
Q. Key Recommendations for Researchers
Properties
CAS No. |
58494-86-3 |
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Molecular Formula |
C14H12INO |
Molecular Weight |
337.15 g/mol |
IUPAC Name |
2-iodo-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |
InChI Key |
FEYWOEBWSQHNMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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